

## Ibrutinib Dimer (CAS No. 2031255-23-7): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Ibrutinib dimer |           |
| Cat. No.:            | B6598760        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Ibrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As with any pharmaceutical compound, understanding its impurity profile is critical for ensuring safety and efficacy. This technical guide provides a comprehensive overview of a notable ibrutinib impurity, the **ibrutinib dimer**, identified by the CAS number 2031255-23-7. This document details its chemical properties, formation under stress conditions, and places it within the context of the BTK signaling pathway, the primary target of the parent drug. While extensive data exists for ibrutinib, specific pharmacological and detailed synthetic protocols for this particular dimer are not widely available in current scientific literature.

## **Compound Identification and Properties**

The **ibrutinib dimer** is a known process-related impurity and degradation product of ibrutinib. Its fundamental properties are summarized in the table below.



| Property          | Value                                                                                                                                                                                             | Reference                           |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|
| CAS Number        | 2031255-23-7                                                                                                                                                                                      | [1][2][3][4][5][6][7][8][9][10][11] |
| IUPAC Name        | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | [3][6]                              |
| Molecular Formula | C50H48N12O4                                                                                                                                                                                       | [4][6][7][8]                        |
| Molecular Weight  | 880.99 g/mol                                                                                                                                                                                      | [2][4][7]                           |
| Appearance        | White to Off-white Solid                                                                                                                                                                          | [12]                                |

## **Formation and Synthesis Context**

The **ibrutinib dimer** is primarily formed as a degradation product under various stress conditions, as outlined in forced degradation studies conducted according to ICH guidelines. [13][14][15][16] Ibrutinib has been shown to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[13][14][15] Thermal stress is also a key factor in the formation of dimeric impurities.[17]

## General Experimental Protocol for Forced Degradation of Ibrutinib

While a specific protocol for the exclusive synthesis of the **ibrutinib dimer** (CAS No. 2031255-23-7) is not detailed in the literature, the following general procedures are used to study the degradation of ibrutinib, which leads to the formation of various impurities, including dimers.

Objective: To induce the degradation of ibrutinib under controlled stress conditions to generate and identify degradation products.

#### Materials:

Ibrutinib active pharmaceutical ingredient (API)



- Hydrochloric acid (e.g., 1 M HCl) for acidic hydrolysis
- Sodium hydroxide (e.g., 1 M NaOH) for alkaline hydrolysis
- Hydrogen peroxide (e.g., 10% H<sub>2</sub>O<sub>2</sub>) for oxidative degradation
- High-purity water for neutral hydrolysis
- Acetonitrile (ACN) and Ammonium Acetate for mobile phase in chromatography
- UPLC-C18 column (e.g., Waters Acquity, 100 mm × 2.1 mm, 1.7 μm)

#### Methodology:

- Preparation of Stock Solution: Prepare a stock solution of ibrutinib in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Stress Conditions:
  - Acidic Hydrolysis: Mix the ibrutinib stock solution with 1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[14]
  - Alkaline Hydrolysis: Mix the ibrutinib stock solution with 1 M NaOH and heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 8 hours).[14]
  - Oxidative Degradation: Treat the ibrutinib stock solution with 10% H<sub>2</sub>O<sub>2</sub> at room temperature for a specified duration (e.g., 8 hours).[14]
  - Thermal Degradation: Expose solid ibrutinib to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24 hours).[14]
  - Photolytic Degradation: Expose the ibrutinib solution to UV light.
- Sample Preparation for Analysis: After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration (e.g.,  $100 \mu g/mL$ ) with the mobile phase diluent.
- Chromatographic Analysis:







- Inject the prepared samples into a UPLC system equipped with a PDA and/or mass spectrometry (MS) detector.
- Use a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g.,
   20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[13][14]
- Monitor the elution profile at a suitable wavelength (e.g., 215 nm).[13][14]
- Characterization: Isolate the degradation products using preparative HPLC. Elucidate the structure of the isolated impurities using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][16]

Below is a workflow diagram for the forced degradation studies.





Click to download full resolution via product page

Workflow for Forced Degradation and Analysis of Ibrutinib.

# Pharmacological Context: The BTK Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[16][17] While the specific biological activity of the **ibrutinib dimer** (CAS No. 2031255-23-7) has not been reported,







understanding the pathway targeted by the parent drug is essential for contextualizing the potential impact of its impurities.

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases. BTK plays a pivotal role in relaying these signals, which ultimately promote B-cell proliferation, survival, and differentiation.[15][16] Ibrutinib covalently binds to the cysteine-481 residue in the active site of BTK, leading to its irreversible inhibition. [14][17] This blockade disrupts the downstream signaling events, including the activation of PLCy2, ERK1/2, and NF-κB pathways.[15]

The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway and the mechanism of action of ibrutinib.





Click to download full resolution via product page

Simplified BTK Signaling Pathway and Ibrutinib's Mechanism of Action.



### **Biological Activity of Ibrutinib Dimer**

Currently, there is a lack of publicly available data on the biological activity of the **ibrutinib dimer** with CAS number 2031255-23-7. It is unknown whether this impurity retains any inhibitory activity against BTK or other kinases. The structural modifications resulting from dimerization could significantly alter its binding affinity to the active site of BTK. Further research, including in vitro kinase assays and cellular studies, is required to elucidate the pharmacological profile of this dimer. The potential for off-target effects also remains to be investigated.

### Conclusion

The **ibrutinib dimer** (CAS No. 2031255-23-7) is a well-characterized impurity of ibrutinib, formed under specific stress conditions. While its chemical properties are established, a critical knowledge gap exists regarding its pharmacological activity. For drug development professionals, the presence of this and other impurities necessitates robust analytical methods for their detection and quantification to ensure the quality, safety, and consistency of the final drug product. Future research should focus on the synthesis of this dimer in sufficient quantities for comprehensive biological evaluation to fully understand its potential impact.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Method for preparing ibrutinib Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation method of Ibrutinib drug impurity Eureka | Patsnap [eureka.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. WO2017074265A1 Process for preparing ibrutinib and its intermediates Google Patents [patents.google.com]
- 5. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. Ibrutinib dimer | C50H48N12O4 | CID 68368145 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BTK Inhibitors vs. BTK Degraders Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 8. Ibrutinib Dimer Impurity 1 | CAS No: 2031255-23-7 [aquigenbio.com]
- 9. Ibrutinib Dimer Impurity | 2031255-23-7 [chemicalbook.com]
- 10. Ibrutinib Dimer 1 | CAS No- 2031255-23-7 | Simson Pharma Limited [simsonpharma.com]
- 11. anaxlab.com [anaxlab.com]
- 12. bioascend.com [bioascend.com]
- 13. researchgate.net [researchgate.net]
- 14. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Ibrutinib Dimer (CAS No. 2031255-23-7): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6598760#ibrutinib-dimer-cas-number]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com